N-[2-(chloromethyl)phenyl]methanesulfonamide
Description
N-[2-(chloromethyl)phenyl]methanesulfonamide (CAS: 243844-34-0) is an organosulfur compound with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.68 g/mol . Structurally, it consists of a phenyl ring substituted with a chloromethyl (–CH₂Cl) group at the ortho position and a methanesulfonamide (–SO₂NHCH₃) group.
Its primary utility lies in organic synthesis, particularly in cycloaddition reactions. For instance, it has been employed in a [4 + 2] cycloaddition with 3-vinylindoles to yield tetrahydroquinoline derivatives in 71% yield and high diastereomeric ratios (>20:1), demonstrating its compatibility in complex transformations .
Properties
IUPAC Name |
N-[2-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAQOVLKPPTEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(chloromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[2-(chloromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Organic Synthesis
N-[2-(chloromethyl)phenyl]methanesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It facilitates the development of phenylmethanesulfonamide derivatives, which are utilized in pharmaceutical and agrochemical research. The compound can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives that enhance its utility in synthetic chemistry.
Research has indicated that this compound possesses notable biological activities:
- Antimicrobial Activity: The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes related to cell wall synthesis.
- Anticancer Activity: In vitro studies revealed significant cytotoxicity against various cancer cell lines, such as M21 melanoma cells. The compound exhibits an IC50 value of less than 100 nM, indicating potent antiproliferative effects. Mechanistically, it disrupts microtubule dynamics, leading to G2/M phase arrest in the cell cycle .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| M21 (melanoma) | <100 | Microtubule disruption, G2/M phase arrest |
| MDA-MB-231 (breast) | <200 | Cytoskeletal integrity disruption |
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for developing inhibitors for various enzymes, including CYP17 enzymes involved in steroidogenesis .
Case Studies
Several studies have highlighted the compound's potential:
- A study demonstrated its antimicrobial properties against resistant bacterial strains, suggesting its utility in developing new antibiotics.
- Another investigation into its anticancer properties found that modifications to the phenyl ring significantly influenced its cytotoxicity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Mechanism of Action
The mechanism of action of N-[2-(chloromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanesulfonamide Derivatives
Structural and Functional Group Variations
The reactivity and applications of methanesulfonamide derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Research Findings and Data
Cycloaddition Performance
The target compound’s participation in [4 + 2] cycloadditions (71% yield, >20:1 dr) outperforms bulkier analogs, such as those with tert-butyloxycarbonyl (–Boc) groups, which fail to cyclize due to steric hindrance .
Solubility and Stability
Methanesulfonamides with polar substituents (e.g., hydroxyethyl in CAS: 187831-22-7) exhibit higher aqueous solubility compared to the hydrophobic chloromethyl derivative . This impacts their suitability in biological vs. industrial contexts.
Biological Activity
N-[2-(chloromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide compounds characterized by the presence of a chloromethyl group attached to a phenyl ring. The molecular structure can be represented as follows:
- Molecular Formula : C₉H₁₁ClN₁O₂S
- Molecular Weight : 232.71 g/mol
The presence of the chloromethyl group enhances lipophilicity, which is crucial for biological activity as it facilitates membrane permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-substituted phenylmethanesulfonamides, including this compound. The biological activity varies significantly based on the substituents on the phenyl ring.
Key Findings:
- Antimicrobial Testing : The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria was comparatively lower .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes related to cell wall synthesis .
Anticancer Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines.
Research Insights:
- Cell Line Studies : In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, including M21 melanoma cells, with IC50 values in the nanomolar range .
- Cell Cycle Disruption : Treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential mechanism of action involves interference with microtubule dynamics similar to other known chemotherapeutic agents like combretastatin A-4 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| M21 (melanoma) | <100 | Microtubule disruption, G2/M phase arrest |
| MDA-MB-231 (breast) | <200 | Cytoskeletal integrity disruption |
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand how structural modifications impact biological activity.
Key Observations:
- Substituent Positioning : The position of substituents on the phenyl ring significantly influences both antimicrobial and anticancer activities. For instance, para-substituted derivatives often exhibit enhanced potency due to better interaction with biological targets .
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability, factors critical for both antimicrobial and anticancer efficacy.
Case Studies
Several case studies illustrate the practical implications of these findings:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(chloromethyl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer :
-
Nucleophilic Substitution : Reacting N,N-dichlorobenzene sulfonamide with trichloroethylene to form reactive intermediates .
-
Amine Hydrochloride Route : Reacting 3-(chloromethyl)aniline hydrochloride with triethylamine and methanesulfonyl chloride in tetrahydrofuran .
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Solid-Phase Synthesis : Using chlorosulfonate polystyrene resin (PS-TsCl) with nucleophiles like 2-aminobenzaldehyde, followed by triphosgene-mediated chlorination .
-
Optimization : Fluorimetric monitoring of resin-bound intermediates ensures reaction completion (e.g., fluorescence spectra tracking structural changes) .
Synthesis Method Key Reagents/Conditions Reference Nucleophilic Substitution N,N-dichlorobenzene sulfonamide, trichloroethylene Amine Hydrochloride Route 3-(chloromethyl)aniline HCl, methanesulfonyl chloride Solid-Phase Synthesis PS-TsCl resin, triphosgene
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Keep under inert gas (e.g., nitrogen) and protect from moisture or sunlight to prevent decomposition .
- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Immediate medical consultation is required upon exposure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonamide functional groups (S=O stretches at ~1350–1150 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.5–8.0 ppm) and chloromethyl groups (δ ~4.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (219.69 g/mol) via ESI or EI-MS .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
Advanced Research Questions
Q. How do structural isomers (e.g., 2- vs. 3-chloromethyl derivatives) impact experimental data interpretation?
- Methodological Answer :
- Isomer Identification : Use X-ray crystallography (e.g., X-ray powder diffraction) to resolve positional isomerism .
- Data Discrepancies : Note differing CAS numbers (243844-34-0 vs. 362529-31-5) and physical properties (melting points, solubility) between isomers .
- Case Study : The 3-chloromethyl isomer exhibits distinct subcellular localization patterns compared to the 2-chloromethyl derivative, affecting reactivity in organometallic reactions .
Q. How can crystallographic data resolve contradictions in reported molecular interactions?
- Methodological Answer :
- Hydrogen Bonding Analysis : X-ray studies reveal intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal packing and influence reactivity .
- Example : Centrosymmetric head-to-tail interactions in N-(4-chloro-2-nitrophenyl) derivatives explain their stability in solid-state reactions .
Q. What biocatalytic approaches utilize this compound for chiral intermediate synthesis?
- Methodological Answer :
- Microbial Reduction : N-(4-(1-oxo-2-chloroacetylethyl)phenyl)methanesulfonamide is selectively reduced by microbes to produce enantiopure intermediates for β-blocker synthesis .
- Optimization : Adjust microbial culture conditions (pH, temperature) to enhance enantiomeric excess (ee) .
Q. How can researchers design experiments to probe reaction mechanisms involving sulfonamide derivatives?
- Methodological Answer :
- Mechanistic Probes :
- Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in sulfonamide reactions.
- Employ kinetic isotope effects (KIE) to identify rate-determining steps .
- Case Study : Reaction with organometallic species forms 1,1-dithiolium salts, monitored via time-resolved IR spectroscopy .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points or solubility profiles for this compound?
- Methodological Answer :
- Isomeric Purity : Contamination with 3-chloromethyl isomer (melting point 82–85°C) vs. 2-chloromethyl isomer (data not reported) may skew results .
- Crystallization Conditions : Slow evaporation vs. rapid cooling produces polymorphs with varying thermal properties .
Tables for Key Properties
| Property | Value | Technique | Reference |
|---|---|---|---|
| Molecular Weight | 219.69 g/mol | Mass Spectrometry | |
| Melting Point (2-isomer) | 82–85°C | Differential Scanning Calorimetry | |
| Subcellular Localization | Membrane-bound compartments | Fluorescence Microscopy | |
| Key IR Absorbance | S=O stretches at 1350–1150 cm⁻¹ | FT-IR Spectroscopy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
